molecular formula C9H7FO2 B1288752 3-Fluorochroman-4-one CAS No. 507477-14-7

3-Fluorochroman-4-one

Cat. No. B1288752
CAS RN: 507477-14-7
M. Wt: 166.15 g/mol
InChI Key: DOCAFGYMGLQOIF-UHFFFAOYSA-N
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Description

3-Fluorochroman-4-one , also known by its chemical formula C~9~H~7~FO~2~ , is a heterocyclic compound. Structurally, it is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which makes it closely related to chromane, chromene, chromone, and chromenone. Notably, the absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone and contributes to its diverse biological activities .


Molecular Structure Analysis

The molecular formula of 3-Fluorochroman-4-one is C~9~H~7~FO~2~ , with an average mass of 166.149 Da . Its monoisotopic mass is approximately 166.043015 Da .

Scientific Research Applications

Anticancer Activity

3-Fluorochroman-4-one: derivatives have been studied for their potential anticancer properties. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for the development of new chemotherapeutic agents. Research has shown that certain chromanone derivatives can act as inhibitors of tumor necrosis factor-α (TNF-α), which plays a role in cancer progression .

Antidiabetic Effects

The chromanone scaffold, to which 3-Fluorochroman-4-one belongs, has been associated with antidiabetic activity. This is particularly significant in the design of drugs that can modulate insulin release or mimic insulin’s effects on glucose uptake .

Antioxidant Properties

Chromanones are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress3-Fluorochroman-4-one could be utilized in scientific studies aimed at understanding oxidative stress-related diseases and developing treatments for them .

Antimicrobial and Antifungal Applications

Research has indicated that chromanone compounds have antimicrobial and antifungal activities. This makes 3-Fluorochroman-4-one a valuable compound for the development of new antibiotics and antifungal medications, addressing the growing concern of drug-resistant pathogens .

Anti-Parasitic Activity

3-Fluorochroman-4-one: derivatives have been evaluated against parasitic enzymes and parasites such as Trypanosoma brucei and Leishmania infantum. These studies are crucial for discovering new treatments for parasitic diseases, which are a major health concern in many parts of the world .

Neuroprotective Potential

The neuroprotective potential of chromanone derivatives is another area of interest3-Fluorochroman-4-one could be used in research focused on neurodegenerative diseases, exploring its capacity to protect neurons from damage or death .

Anti-Inflammatory and Analgesic Uses

Due to its structural properties, 3-Fluorochroman-4-one may serve as a lead compound in the development of anti-inflammatory and analgesic drugs. Its efficacy in reducing inflammation and pain can be explored through various pharmacological studies .

Cardiovascular Research

Chromanone derivatives have shown promise in cardiovascular research, particularly in the development of anticoagulant drugs3-Fluorochroman-4-one could be instrumental in studying blood clotting processes and creating treatments for thrombotic disorders .

properties

IUPAC Name

3-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAFGYMGLQOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorochroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A: The research highlights a novel method for synthesizing optically active 3-fluorochroman-4-one using a metal-free asymmetric hydrogenation process []. This is significant because traditional methods for synthesizing chiral fluorinated compounds often rely on expensive and potentially toxic transition metal catalysts. This new approach utilizes a readily available achiral borane and a chiral oxazoline as an FLP catalyst, offering a potentially more sustainable and environmentally friendly alternative [].

Q2: What are the potential applications of this research in the broader field of chiral compound synthesis?

A: This research contributes significantly to the field of chiral fluorine chemistry by providing a new route for synthesizing optically active 3-fluorochroman-4-ones []. These compounds are important building blocks for various biologically active molecules, including pharmaceuticals and agrochemicals. The development of efficient and environmentally friendly methods for synthesizing chiral fluorinated compounds is crucial for advancing these fields. This metal-free approach using FLP catalysis opens new possibilities for developing other valuable chiral fluorine-containing molecules.

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